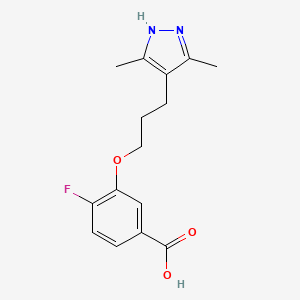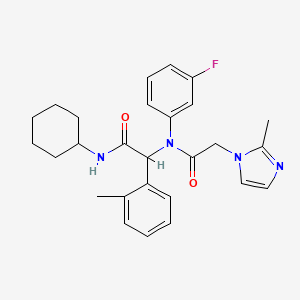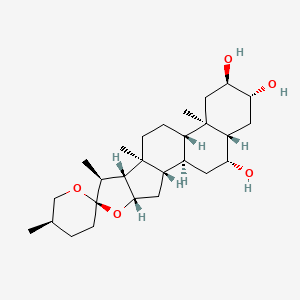
Ald-Ph-PEG4-acid
Overview
Description
Ald-Ph-PEG4-acid, also known as 1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid, is a small molecule polyethylene glycol reagent. It contains a benzaldehyde group and a terminal carboxylic acid group. The benzaldehyde group is reactive with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .
Preparation Methods
The preparation of Ald-Ph-PEG4-acid generally involves organic synthetic chemical reactions. Specifically, a benzaldehyde group and a carboxylic acid group are introduced to a polyethylene glycol chain. The synthetic route typically includes the following steps:
Introduction of Benzaldehyde Group: The benzaldehyde group is introduced to the polyethylene glycol chain through a reaction with a suitable benzaldehyde derivative.
Introduction of Carboxylic Acid Group: The terminal carboxylic acid group is introduced through a reaction with a suitable carboxylic acid derivative.
Coupling Reactions: The benzaldehyde and carboxylic acid groups are coupled to the polyethylene glycol chain under appropriate reaction conditions
Chemical Reactions Analysis
Ald-Ph-PEG4-acid undergoes various types of chemical reactions, including:
Oxidation: The benzaldehyde group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions with hydrazide or aminooxy moieties to form hydrazones or oximes.
Amide Bond Formation: The terminal carboxylic acid group can couple with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds
Scientific Research Applications
Ald-Ph-PEG4-acid has a wide range of scientific research applications, including:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility, stability, and bioavailability.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: It is used in the production of polyethylene glycol-based materials and coatings, which have applications in various industries, including pharmaceuticals, cosmetics, and biotechnology
Mechanism of Action
The mechanism of action of Ald-Ph-PEG4-acid involves its ability to form stable amide bonds with primary amines. The benzaldehyde group reacts with hydrazide or aminooxy moieties to form hydrazones or oximes, while the terminal carboxylic acid group couples with primary amines in the presence of activators such as EDC or HATU. This allows for the modification of biomolecules and the development of drug delivery systems .
Comparison with Similar Compounds
Ald-Ph-PEG4-acid is unique due to its combination of a benzaldehyde group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:
Ald-Ph-amido-PEG4-C2-acid: This compound also contains a benzaldehyde group and a terminal carboxylic acid group but has an additional amide linkage in the polyethylene glycol chain.
Ald-Ph-PEG4-COOH: This compound is similar to this compound but lacks the amide linkage present in Ald-Ph-amido-PEG4-C2-acid.
This compound stands out due to its specific structure, which allows for versatile applications in various fields of scientific research and industry.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO8/c21-15-16-1-3-17(4-2-16)19(24)20-6-8-26-10-12-28-14-13-27-11-9-25-7-5-18(22)23/h1-4,15H,5-14H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBRKJZWQVXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)








